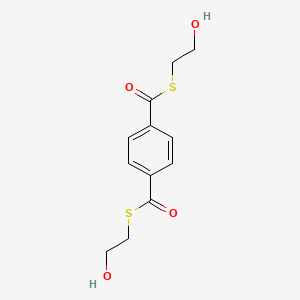
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene, where two hydroxyethyl groups are attached to the benzene ring at positions 1 and 4, and two carboxyl groups are replaced by thioate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate typically involves the reaction of hydroquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioate groups. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate involves large-scale reactors and continuous monitoring of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate groups to thiols.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the thioate groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-hydroxyethyl)benzene: A related compound with similar hydroxyethyl groups but lacking the thioate groups.
Bis(2-Hydroxyethyl) terephthalate: An intermediate in the production of poly(ethylene terephthalate).
Hydroquinone bis(2-hydroxyethyl)ether: Used in the synthesis of polyesters and polyurethanes.
Uniqueness
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate is unique due to the presence of both hydroxyethyl and thioate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propiedades
Número CAS |
64339-44-2 |
|---|---|
Fórmula molecular |
C12H14O4S2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-S,4-S-bis(2-hydroxyethyl) benzene-1,4-dicarbothioate |
InChI |
InChI=1S/C12H14O4S2/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 |
Clave InChI |
MSMUFUXNHALGDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)SCCO)C(=O)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
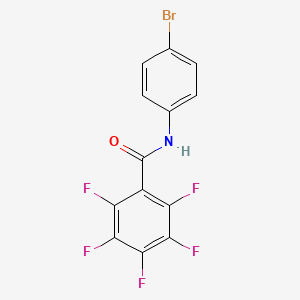
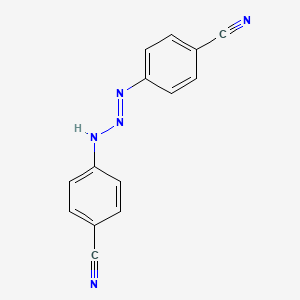

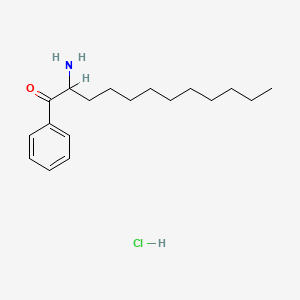
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
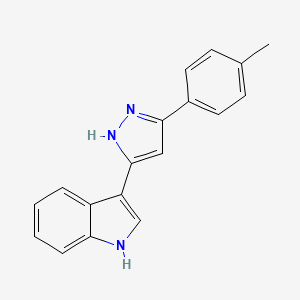
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
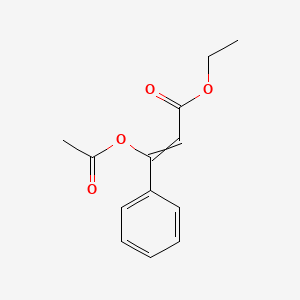
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
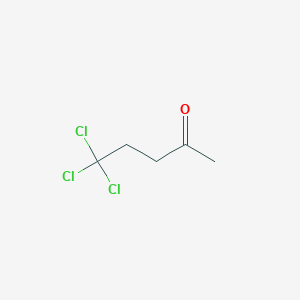
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)
